molecular formula C18H12ClNS B2971652 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole CAS No. 338748-67-7

5-chloro-3-phenyl-2-(2-thienyl)-1H-indole

Cat. No.: B2971652
CAS No.: 338748-67-7
M. Wt: 309.81
InChI Key: JJNZONDVGPDCKG-UHFFFAOYSA-N
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Description

5-chloro-3-phenyl-2-(2-thienyl)-1H-indole is a heterocyclic compound that features a chlorine atom, a phenyl group, and a thienyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a Suzuki coupling reaction, where a thienylboronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.

    Chlorination: The final step involves the chlorination of the indole derivative using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-phenyl-2-(2-thienyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-chloro-3-phenyl-2-(2-thienyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-phenyl-2,1-benzisoxazole: A structurally related compound with a benzisoxazole core instead of an indole core.

    5-chloro-3-phenyl-2-(2-furyl)-1H-indole: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

5-chloro-3-phenyl-2-(2-thienyl)-1H-indole is unique due to the presence of both a thienyl group and a chlorine atom on the indole core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-chloro-3-phenyl-2-thiophen-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNS/c19-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)18(20-15)16-7-4-10-21-16/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNZONDVGPDCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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